molecular formula C15H12N2O2 B8747573 Benzyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 858116-68-4

Benzyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B8747573
CAS RN: 858116-68-4
M. Wt: 252.27 g/mol
InChI Key: WGCVLIXVRJMBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

858116-68-4

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

benzyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C15H12N2O2/c18-15(19-10-11-4-2-1-3-5-11)13-8-12-6-7-16-14(12)17-9-13/h1-9H,10H2,(H,16,17)

InChI Key

WGCVLIXVRJMBGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a Round bottom flask was added compound 21 (250.0 mg, 0.0006118 mol) and Tetrahydrofuran (5.0 mL, 0.062 mol) and Tetra-n-butylammonium fluoride (190 mg, 0.00073 mol). The reaction mixture was stirred at room temperature for 30 minutes. The reaction mixture was poured into water, extracted with EtOAc. The organic layer was washed with brine, dried over sodium sulfate, concentrated and purified with biotage to give product 22 (55 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.